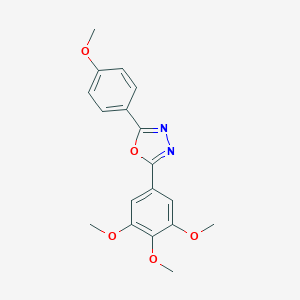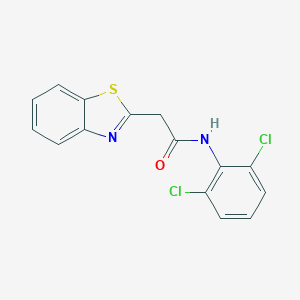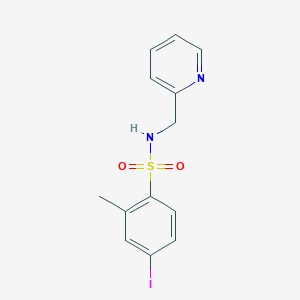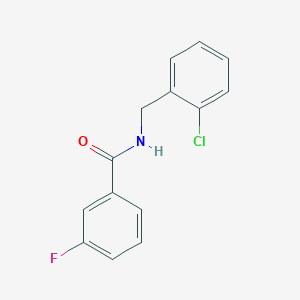
2-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Overview
Description
2-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole, commonly known as TMOX, is a heterocyclic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. TMOX is a member of the oxadiazole family, which is known for its diverse range of biological activities, including anticancer, antifungal, and antibacterial properties.
Scientific Research Applications
Antiproliferative and Anticancer Activity : Certain analogs, like 2-(3'-bromophenyl)-5-(3'',4'',5''-trimethoxyphenyl)-2-acetyl-2,3-dihydro-1,3,4-oxadiazoline, demonstrate potent antiproliferative activities against multiple cancer cell lines. They disrupt microtubules, leading to microtubule loss, aberrant mitotic spindles, and mitotic arrest. One such compound, 10i, inhibits purified tubulin polymerization and overcomes drug resistance mediated by P-glycoprotein and betaIII tubulin expression, showing promise as a lead candidate for further investigation (Lee et al., 2010).
Hypotensive and Antispasmodic Activities : Some derivatives have shown hypotensive activity and antispasmodic effects on smooth muscle (Mazzone et al., 1977).
Corrosion Inhibition : Compounds like 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole have been identified as effective corrosion inhibitors for mild steel in sulfuric acid media, with efficiency over 96.19% under certain conditions. Their inhibitory behavior is assumed to occur via adsorption on the metal surface (Bouklah et al., 2006).
Use in Gas Chromatography : Certain 1,3,4-oxadiazole compounds have been investigated for their analytical properties as stationary phases in gas chromatography, showing good separation of various solutes (Benalia et al., 2007).
Spectral Luminescent Properties : The luminescent properties of certain oxadiazoles have been studied, revealing high quantum yield luminescence in polar and nonpolar solvents, which can be useful in applications like organic light-emitting diodes (OLEDs) (Mikhailov et al., 2018).
Antimicrobial and Antioxidant Activities : Some 1,3,4-oxadiazole derivatives exhibit antimicrobial and antioxidant activities, making them potential candidates for drug research (Dinesha et al., 2014).
Evaluation for OLEDs : Novel anthracene-oxadiazole derivatives, such as 2-(3-(anthracen-9-yl)phenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole, have been synthesized for potential use as emitters in OLEDs, showing good thermal stability and promising performance (Mallesham et al., 2014).
properties
IUPAC Name |
2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-21-13-7-5-11(6-8-13)17-19-20-18(25-17)12-9-14(22-2)16(24-4)15(10-12)23-3/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYGXRPRVKRRQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4',9'-dimethoxy-6',7'-dihydrospiro(cyclohexane-1,7'-[5'H]-furo[3,2-g]chromene)-5'-one](/img/structure/B497389.png)
![3-[3-(2-furyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-oxopropanenitrile](/img/structure/B497390.png)

![3-fluoro-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B497395.png)


![4-(2-Furyl)-2-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B497401.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide](/img/structure/B497404.png)
![N-[(2-imino-4,6-dimethyl-2H-pyran-3-yl)carbonyl]urea](/img/structure/B497406.png)


![1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B497409.png)